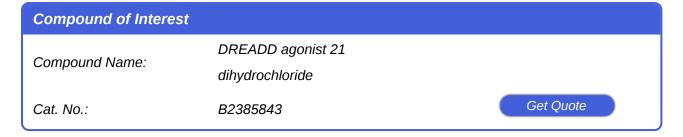




DREADD Agonist 21 (C21): Application Notes and Protocols for Neuronal Activation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for remotely controlling cell signaling, particularly in neuroscience research. DREADD Agonist 21 (C21), a second-generation ligand, offers significant advantages over the first-generation agonist Clozapine-N-Oxide (CNO). C21 exhibits excellent brain penetrability and favorable pharmacokinetic properties.[1][2][3] Crucially, it does not undergo metabolic conversion to clozapine, a confounding factor associated with CNO, thereby reducing the risk of off-target effects.[1][3] C21 is a potent and selective agonist for muscarinic-based DREADDs, including the excitatory hM1Dq, hM3Dq, and the inhibitory hM4Di receptors.[1][3][4]

This document provides detailed application notes and protocols for the use of DREADD Agonist 21 in neuronal activation and inhibition studies.

Data Presentation Chemical Properties



Property	Value	Reference	
Full Name	11-(1-piperazinyl)-5H- dibenzo[b,e][1][5]diazepine	[1]	
Molecular Formula	C17H18N4	[4]	
Molecular Weight	278.35 g/mol	[4]	
Solubility	Soluble to 100 mM in DMSO and ethanol	[4]	
Storage	Store at room temperature	[4]	

In Vitro Potency and Affinity

The following table summarizes the in vitro potency (pEC₅₀) and binding affinity (pKi) of C21 for various DREADD and wild-type muscarinic receptors. Higher pEC₅₀ and pKi values indicate greater potency and affinity, respectively.

Receptor	Assay	pEC ₅₀ / pKi (mean ± SEM)	Reference
hM1Dq	pEC₅₀ (IP1 accumulation)	8.91 ± 0.08	[1]
hM1Dq	pEC50 (pERK1/2)	8.84 ± 0.10	[1]
hM3Dq	pEC₅₀ (Calcium mobilization)	8.48 ± 0.05	[1]
hM4Di	pEC50 (pERK1/2)	7.77 ± 0.08	[1]
hM1 (wild-type)	pKi	6.79 ± 0.03	[1]
hM4 (wild-type)	рКі	6.20 ± 0.03	[1]

Note: C21 displays over 10-fold higher affinity for hM1Dq and hM4Di DREADDs compared to their wild-type counterparts and lacks agonist activity at these wild-type receptors.[3][4]



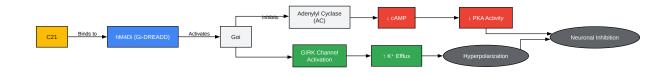
Signaling Pathways

DREADD Agonist 21 activates distinct signaling cascades depending on the G-protein coupling of the expressed DREADD.



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Figure 1: Gq-DREADD (hM3Dq) signaling pathway activated by C21.



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Figure 2: Gi-DREADD (hM4Di) signaling pathway activated by C21.

Experimental Protocols In Vitro Neuronal Activation using C21

This protocol describes the activation of DREADD-expressing neurons in primary culture or brain slices.

Materials:

DREADD-expressing primary neurons or acute brain slices



- Artificial cerebrospinal fluid (aCSF) or appropriate neuronal culture medium
- DREADD Agonist 21 (C21) stock solution (e.g., 10 mM in DMSO)
- · Recording chamber and perfusion system
- Electrophysiology rig (for patch-clamp) or calcium imaging setup

Protocol:

- Preparation of C21 Working Solution:
 - Thaw the C21 stock solution.
 - \circ Dilute the stock solution in aCSF or culture medium to the desired final concentration. A typical starting concentration is 1 μ M.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental needs.
- Baseline Recording:
 - Place the cultured neurons or brain slice in the recording chamber and perfuse with aCSF or medium.
 - Establish a stable baseline recording for at least 5-10 minutes. This could be monitoring firing rate, membrane potential, or intracellular calcium levels.
- C21 Application:
 - Switch the perfusion to the aCSF or medium containing C21.
 - Bath apply C21 for a duration sufficient to observe a stable effect, typically 5-15 minutes.
- Data Acquisition:
 - Continuously record the neuronal activity throughout the experiment.
 - For hM3Dq-expressing neurons, expect to see depolarization, an increase in firing rate, or a rise in intracellular calcium.[1]



 For hM4Di-expressing neurons, expect to see hyperpolarization and a decrease in neuronal firing.

Washout:

- Switch the perfusion back to the C21-free aCSF or medium to wash out the agonist and observe the reversal of the effect.
- Control Experiments:
 - Perform the same procedure on non-DREADD-expressing neurons (e.g., from a wild-type animal or cells transfected with a control vector) to ensure the observed effects are specific to DREADD activation by C21.

In Vivo Neuronal Activation using C21

This protocol outlines the systemic administration of C21 to activate DREADD-expressing neurons in live animals.

Materials:

- Animals expressing the DREADD of interest in the target neuronal population
- DREADD Agonist 21
- Vehicle solution (e.g., 0.9% saline, or 0.5% DMSO in 0.9% saline)
- Syringes and needles for intraperitoneal (i.p.) injection
- Behavioral testing apparatus or in vivo recording equipment

Protocol:

- C21 Solution Preparation:
 - Dissolve C21 in the chosen vehicle to the desired concentration. For example, to achieve a 1 mg/kg dose in a 25g mouse with an injection volume of 5 ml/kg, prepare a 0.2 mg/ml solution.[6]



Animal Habituation:

 Habituate the animals to the injection procedure and the experimental environment to minimize stress-induced confounding variables.

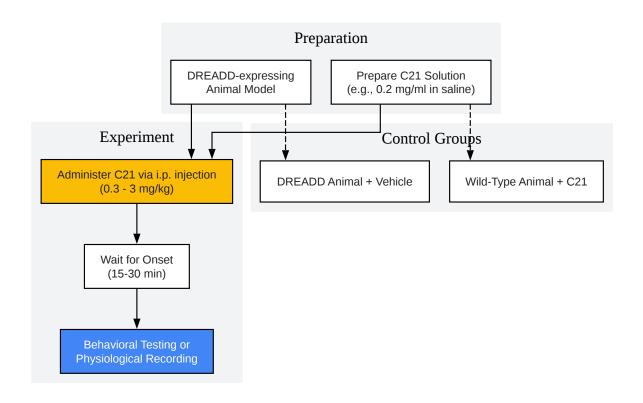
C21 Administration:

- Administer C21 via intraperitoneal (i.p.) injection. The recommended dose range for mice is typically 0.3 3 mg/kg.[5][7] It is crucial to determine the optimal dose for each study, as higher doses (>1-3 mg/kg) may produce off-target effects.[6][8][9]
- Behavioral or Physiological Assessment:
 - The onset of C21's effects in vivo is typically observed within 15-30 minutes post-injection.
 - Conduct behavioral tests or physiological recordings during the peak activity window of C21. The duration of action can be several hours.

• Control Groups:

- Vehicle Control: Inject a group of DREADD-expressing animals with the vehicle solution alone to control for injection-related effects.
- Wild-Type Control: Inject a group of non-DREADD-expressing animals with the same dose
 of C21 to control for any potential off-target effects of the compound.[3][10]





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